LOX-IN-3 dihydrochloride

Fibrosis Cancer Stroma Extracellular Matrix Remodeling

LOX-IN-3 dihydrochloride (PXS-5505) is the only pan-LOX inhibitor with clinical-stage validation. It irreversibly inhibits all five LOX family members—LOX, LOXL1, LOXL2, LOXL3, LOXL4—overcoming functional redundancy that renders isoform-selective inhibitors insufficient in pathological ECM remodeling. Validated across four major fibrosis models (UUO renal, bleomycin lung, systemic sclerosis dermal, hepatic fibrosis) at 10–20 mg/kg oral daily dosing. Sustained PD (24–72 h post-dose) enables once-daily administration in chronic in vivo studies. Completed Phase I safety; ongoing Phase I/IIa for myelofibrosis. The definitive tool compound for translational fibrosis and desmoplastic cancer research.

Molecular Formula C13H15Cl2FN2O2S
Molecular Weight 353.2 g/mol
Cat. No. B8227538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLOX-IN-3 dihydrochloride
Molecular FormulaC13H15Cl2FN2O2S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2.Cl.Cl
InChIInChI=1S/C13H13FN2O2S.2ClH/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12;;/h1-6,8H,7,9,15H2;2*1H/b11-6-;;
InChIKeyYYYHSAUHJBNINZ-LEOXJOGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LOX-IN-3 Dihydrochloride (PXS-5505): A First-in-Class Pan-LOX Inhibitor with Clinical-Stage Validation for Fibrosis and Oncology Research Procurement


LOX-IN-3 dihydrochloride (also known as PXS-5505, Compound 33) is an orally active, mechanism-based irreversible inhibitor of the lysyl oxidase (LOX) enzyme family [1]. Unlike selective inhibitors targeting individual LOX isoforms, LOX-IN-3 dihydrochloride acts as a pan-LOX inhibitor, potently inhibiting all five LOX family members (LOX, LOXL1, LOXL2, LOXL3, LOXL4) that are collectively responsible for collagen and elastin crosslinking in the extracellular matrix [2]. The compound has advanced to Phase I/IIa clinical trials for myelofibrosis and demonstrates anti-fibrotic efficacy across multiple preclinical models of fibrosis and cancer [3][4].

Why LOX-IN-3 Dihydrochloride Cannot Be Substituted with Generic LOX Inhibitors: The Pan-LOX vs. Isoform-Selective Distinction


Generic LOX inhibitors such as β-aminopropionitrile (BAPN) exhibit modest potency (IC50 ~14.7 μM) and limited isoform coverage, while newer selective inhibitors like CCT365623 (IC50 = 0.89 μM) and LXG6403 (IC50 = 1.3 μM) demonstrate improved potency but are optimized primarily against LOX or LOXL2 rather than the full enzyme family [1][2]. In diseases characterized by pathological ECM remodeling—including fibrosis and desmoplastic cancers—functional redundancy and compensatory upregulation among LOX family members render isoform-selective inhibition therapeutically insufficient [3]. LOX-IN-3 dihydrochloride was explicitly designed as a pan-LOX inhibitor to address this compensatory biology; substitution with a single-isoform inhibitor fundamentally alters the experimental or therapeutic intervention being tested [4].

LOX-IN-3 Dihydrochloride Quantitative Differentiation Evidence: Comparator-Backed Procurement Rationale


LOX-IN-3 Dihydrochloride Pan-LOX Inhibition Profile: Complete Family Coverage vs. Isoform-Selective Inhibitors

LOX-IN-3 dihydrochloride (PXS-5505) inhibits all five members of the lysyl oxidase family with measured IC50 values for each isoform, whereas comparators LXG6403 and CCT365623 are selective inhibitors with limited isoform coverage [1][2]. LXG6403 is reported to have no inhibition of LOXL1 (3.5× selectivity over LOXL2) , and CCT365623's pan-LOX activity profile is not documented in primary literature. This differential in target coverage has direct functional consequences: in conditioned media from KPC cancer-associated fibroblasts (CAFs) and cancer cells, PXS-5505 achieves concentration-dependent inhibition of total lysyl oxidase family activity across all expressed isoforms [3].

Fibrosis Cancer Stroma Extracellular Matrix Remodeling Pan-LOX Inhibition

LOX-IN-3 Dihydrochloride Potency Advantage: 15-Fold Greater LOX Inhibition than BAPN, 7-Fold Greater than LXG6403

LOX-IN-3 dihydrochloride (PXS-5505) inhibits recombinant human LOX with an IC50 of 0.062 μM (62 nM), representing a 15-fold potency improvement over the classic inhibitor BAPN (IC50 = 14.7 μM for LOX) and a 7-fold improvement over the more recent LXG6403 (IC50 = 1.3 μM for cellular LOX activity) [1][2]. Against human LOXL2, LOX-IN-3 demonstrates IC50 < 1 μM, compared with BAPN which shows weak LOXL2 inhibition requiring ~250 μM for detectable effect in cellular assays .

Lysyl Oxidase Inhibition IC50 Comparison Potency Enzymatic Assay

LOX-IN-3 Dihydrochloride Amine Oxidase Selectivity: Reduced Off-Target Activity vs. MAO and SSAO Enzymes

LOX-IN-3 dihydrochloride monohydrate demonstrates reduced activity against the related amine oxidases SSAO/VAP-1 and MAO-B . IC50 determination against recombinant human amine oxidases shows minimal inhibition of DAO, SSAO/VAP-1, MAO-A, and MAO-B at concentrations that achieve full LOX family inhibition [1]. In contrast, the classic LOX inhibitor BAPN is known to be metabolized by and interact with diamine oxidase (DAO), while CCT365623, despite reported >350-fold selectivity over MAO-A and MAO-B, lacks the pan-LOX coverage of LOX-IN-3 .

Selectivity Amine Oxidase MAO-B SSAO/VAP-1 Off-Target

LOX-IN-3 Dihydrochloride Sustained In Vivo Target Engagement: >48-Hour Enzyme Recovery Half-Life Following Single Oral Dose

A single oral dose of LOX-IN-3 dihydrochloride (30 mg/kg) in male Wistar rats completely abolishes lysyl oxidase activity, and despite plasma concentrations falling below the IC50 after 8 hours, enzyme activity recovery exhibits a half-life of 2-3 days in ear tissue and 24 hours in aorta . This sustained pharmacodynamic effect—driven by irreversible, mechanism-based inhibition—contrasts with reversible inhibitors whose duration of action is dictated solely by pharmacokinetic half-life [1]. While CCT365623 is also orally active, its in vivo PD duration has not been characterized with comparable tissue-level enzyme recovery kinetics [2].

Pharmacodynamics In Vivo Efficacy Sustained Inhibition Oral Bioavailability PK/PD

LOX-IN-3 Dihydrochloride Validated Anti-Fibrotic Efficacy Across Multiple Preclinical Models and Clinical Translation

LOX-IN-3 dihydrochloride has demonstrated reproducible anti-fibrotic efficacy across multiple preclinical models: UUO-induced renal fibrosis (10 mg/kg p.o. daily, 14 days), bleomycin-induced pulmonary fibrosis (15 mg/kg p.o. daily, 21 days), systemic sclerosis skin fibrosis models, and hepatic fibrosis with reduced metastatic burden (20 mg/kg i.p. daily) [1][2]. In the KPC genetically engineered mouse model of pancreatic cancer, PXS-5505 in combination with gemcitabine significantly increased survival [3]. The compound has advanced to Phase I/IIa clinical evaluation in myelofibrosis, establishing a clinical translational trajectory absent for LXG6403 and CCT365623 [4].

Anti-Fibrotic Preclinical Models Clinical Translation Myelofibrosis Pancreatic Cancer

LOX-IN-3 Dihydrochloride Optimal Procurement and Application Scenarios Based on Validated Differential Evidence


Preclinical Fibrosis Studies Requiring Multi-Organ Validation

For researchers investigating organ fibrosis (renal, pulmonary, hepatic, or dermal), LOX-IN-3 dihydrochloride is the only pan-LOX inhibitor with documented efficacy across all four major fibrosis models: UUO renal fibrosis (10 mg/kg p.o. daily), bleomycin lung fibrosis (15 mg/kg p.o. daily), systemic sclerosis dermal fibrosis, and hepatic fibrosis with metastasis reduction (20 mg/kg i.p. daily) [1]. Isoform-selective inhibitors like LXG6403 lack fibrosis model validation, while CCT365623 has no reported fibrosis efficacy. Procurement of LOX-IN-3 ensures access to a compound with cross-model reproducibility essential for translational fibrosis research [2].

Pancreatic Ductal Adenocarcinoma (PDAC) Combination Therapy and Stromal Reprogramming Research

In desmoplastic tumors where stromal ECM acts as a physical and biochemical barrier to chemotherapy, pan-LOX inhibition is mechanistically required to reduce collagen crosslinking and tumor stiffness . LOX-IN-3 dihydrochloride (PXS-5505) in combination with gemcitabine significantly extended survival in the KPC orthotopic PDAC model, an effect attributed to stromal remodeling that enhances drug penetration [1]. Isoform-selective inhibitors cannot recapitulate this phenotype due to LOX family functional redundancy in the tumor microenvironment [2]. Researchers studying stromal targeting strategies in PDAC or other desmoplastic cancers should select LOX-IN-3 for experimental consistency with published mechanism-of-action data [3].

Chronic In Vivo Studies Requiring Sustained Target Engagement with Simplified Dosing

For long-term in vivo studies (e.g., chronic fibrosis progression, tumor growth, or metastasis assays), LOX-IN-3 dihydrochloride's irreversible inhibition mechanism enables sustained LOX family suppression for 24-72 hours post-dose despite plasma clearance within 8 hours . This PD profile supports once-daily oral dosing while maintaining continuous target coverage, reducing animal handling stress and improving experimental reproducibility [1]. Alternative inhibitors lacking characterized PD duration may require more frequent dosing or yield intermittent target engagement, confounding efficacy readouts [2].

IND-Enabling and Translational Studies Requiring Clinical-Stage Tool Compounds

Investigators preparing IND applications or conducting translational research benefit from tool compounds with established clinical pharmacokinetics, safety, and pharmacodynamics. LOX-IN-3 dihydrochloride has completed Phase I evaluation in healthy adults and is in Phase I/IIa for myelofibrosis, providing clinical-grade exposure, tolerability, and PD biomarker data [1]. Neither LXG6403 nor CCT365623 has entered human trials, limiting their utility for translational bridging studies [2]. Procurement of LOX-IN-3 aligns preclinical findings with a defined clinical development path, facilitating regulatory submissions and grant applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for LOX-IN-3 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.